molecular formula C19H22N2O2 B8587617 N1,N3-di(2,5-dimethyl-phenyl)-malonamide

N1,N3-di(2,5-dimethyl-phenyl)-malonamide

Cat. No.: B8587617
M. Wt: 310.4 g/mol
InChI Key: IJNSAZINBDZWPC-UHFFFAOYSA-N
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Description

N1,N3-di(2,5-dimethyl-phenyl)-malonamide is a useful research compound. Its molecular formula is C19H22N2O2 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

N1,N3-di(2,5-dimethyl-phenyl)-malonamide and its derivatives have been investigated for their antibacterial properties. Research indicates that malonamide derivatives can serve as effective agents against antibiotic-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study: Antibacterial Activity

A study synthesized various malonamide derivatives and assessed their minimum inhibitory concentrations (MICs) against S. aureus NCTC8325. The results demonstrated that compounds with electron-withdrawing substituents exhibited enhanced antibacterial activity compared to those with electron-donating groups. For instance, compounds with trifluoromethyl and trifluoromethoxyl groups showed increased potency, suggesting that structural modifications can significantly influence biological activity .

Antifungal Properties

In addition to antibacterial effects, malonamide derivatives have shown antifungal activity. A series of maleimide derivatives were synthesized and tested against various fungal strains, revealing significant antimicrobial activity against Candida species . This highlights the versatility of malonamides in combating both bacterial and fungal pathogens.

Applications in Agriculture

Malonamide derivatives have also been explored for their insecticidal and acaricidal properties. A recent study focused on 1,3,5-trimethylpyrazole-containing malonamide derivatives, which were designed to enhance pest control efficacy. These compounds demonstrated potent insecticidal activities, indicating their potential application in agricultural pest management .

Chemical Synthesis and Extraction

Malonamides are not only significant for their biological activities but also for their role in chemical synthesis and metal extraction processes. They are used as ligands in solvent extraction systems, which are crucial for separating metals from ores or waste materials . The adaptability of malonamides in these processes underscores their importance in industrial applications.

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

Application Description Key Findings
Antibacterial ActivityEffective against MRSA and other resistant strainsEnhanced activity with electron-withdrawing substituents
Antifungal ActivityActive against various fungal strainsSignificant activity against Candida species
Insecticidal/AcaricidalPotent activities observed in agricultural applicationsEffective pest control agents developed
Chemical SynthesisUsed as ligands in metal extraction processesImportant for separating metals in industrial applications

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

N,N'-bis(2,5-dimethylphenyl)propanediamide

InChI

InChI=1S/C19H22N2O2/c1-12-5-7-14(3)16(9-12)20-18(22)11-19(23)21-17-10-13(2)6-8-15(17)4/h5-10H,11H2,1-4H3,(H,20,22)(H,21,23)

InChI Key

IJNSAZINBDZWPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC(=O)NC2=C(C=CC(=C2)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

100 mmol 2,5-dimethylaniline and 50 mmol diethyl malonate were put together and stirred overnight at 170° C. The formed ethanol was distilled off directly (100 mmol,≡6.6 mL) on a stream of nitrogen. N1,N3-di(2,5-dimethyl-phenyl)-malonamide was formed as one solid block. The reaction was cooled and EtOAc was added. The product had to be crushed with a mortar, because it resembled very hard brick. The crushed material was stirred in EtOAc and filtered. EtOAc added was added twice and the mixture was stirred and filtered each time. 14.9 g N1,N3-di(2,5-dimethyl-phenyl)-malonamide was obtained (yield 96.0%, purity 98.5%)
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step Two

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